molecular formula C21H24N2O4 B2673174 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953985-00-7

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2673174
CAS No.: 953985-00-7
M. Wt: 368.433
InChI Key: CEKSSQOTSGXXPS-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C21H24N2O4 and a molecular weight of 368.4263 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a benzamide core, and a phenylmorpholine moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Phenylmorpholine Moiety: The phenylmorpholine moiety can be synthesized by reacting a phenylamine with an epoxide, followed by cyclization to form the morpholine ring.

    Coupling Reactions: The final step involves coupling the benzamide core with the phenylmorpholine moiety under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propionamide: Similar structure but with a propionamide group instead of a benzamide group.

Uniqueness

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-11-7-6-10-17(18)21(25)22-14-20(24)23-12-13-27-19(15-23)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKSSQOTSGXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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